4-Oxochroman-7-yl trifluoromethanesulfonate

Description

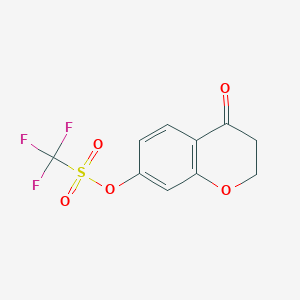

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-2,3-dihydrochromen-7-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O5S/c11-10(12,13)19(15,16)18-6-1-2-7-8(14)3-4-17-9(7)5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOUXTWYAOJDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154016 | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-yl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151884-08-1 | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-yl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151884-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-yl 1,1,1-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxochroman 7 Yl Trifluoromethanesulfonate

Regioselective Synthesis Strategies for Aryl Triflates

The regioselective synthesis of aryl triflates is paramount, particularly in molecules with multiple potential reaction sites. In the case of 4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126), the goal is the selective triflation of the hydroxyl group at the C-7 position of the chromanone core.

The most straightforward method for synthesizing 4-Oxochroman-7-yl trifluoromethanesulfonate is the direct triflation of 7-hydroxychroman-4-one. This approach involves treating the phenolic precursor with a suitable triflating agent in the presence of a base. commonorganicchemistry.com

Commonly employed triflating agents include trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and N-phenylbis(trifluoromethanesulfonimide) (PhNTf2). commonorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the reactivity of the potent triflating agents. commonorganicchemistry.com The choice of base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the sulfur atom of the triflating agent. Pyridine or triethylamine (B128534) are frequently used for this purpose. commonorganicchemistry.com

The general mechanism involves the activation of the phenol (B47542) by the base, followed by the formation of the aryl triflate. The high reactivity of triflic anhydride makes it highly effective but also sensitive to moisture, necessitating inert reaction conditions. chemrxiv.org N-phenylbis(trifluoromethanesulfonimide) is a milder and more selective alternative, often used when the substrate contains sensitive functional groups. commonorganicchemistry.com

In more complex substrates where direct triflation might lack regioselectivity or lead to side reactions, multi-step strategies involving precursor functionalization are employed. caltech.edu Although direct triflation is generally effective for a simple precursor like 7-hydroxychroman-4-one, these advanced strategies are crucial for more substituted analogs.

One such strategy involves the use of directing groups. For instance, a phenol can be converted into a carbamate (B1207046), which can then direct ortho-silylation. caltech.edu Following the directed functionalization, the carbamate is cleaved, and the resulting phenol is triflated to yield the desired regiochemically defined aryne precursor. caltech.edu This type of multi-step sequence allows for precise control over the substitution pattern of the aromatic ring before the introduction of the triflate group.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of 4-Oxochroman-7-yl trifluoromethanesulfonate requires careful optimization of several reaction parameters. Key variables include the choice of triflating agent, base, solvent, reaction temperature, and time.

The selection of the triflating agent is a primary consideration. While triflic anhydride (Tf2O) is highly reactive, milder reagents like N-(2-pyridyl)bis(trifluoromethanesulfonimide) (PyNTf2) or PhNTf2 can sometimes provide higher yields, especially when dealing with sensitive substrates. researchgate.net The choice of base and its stoichiometry are also critical; stronger bases like sodium hexamethyldisilazide (NaHMDS) can be used to generate the enolate, but reaction temperature must be carefully controlled to avoid degradation. researchgate.net For instance, keeping the NaHMDS reaction at -20 °C overnight was found to significantly improve the yield of a vinyl triflate from 24% (at room temperature) to 60%. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of aryl triflates. figshare.com Using N-phenyltriflimide under controlled microwave heating can reduce reaction times to as little as six minutes, providing good yields for both solution- and solid-phase syntheses. figshare.com This rapid heating method can improve efficiency and is suitable for high-throughput chemistry applications. figshare.com

The table below summarizes findings from studies on optimizing aryl triflate synthesis, which are applicable to the synthesis of 4-Oxochroman-7-yl trifluoromethanesulfonate.

| Triflating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| PhNTf2 | LDA | THF | -78 °C to RT | Overnight | 41% | researchgate.net |

| PyNTf2 | LDA | THF | -78 °C to RT | Overnight | 53% | researchgate.net |

| PhNTf2 | NaHMDS | THF | -78 °C to RT | Overnight | 24% | researchgate.net |

| PhNTf2 | NaHMDS | THF | -20 °C | Overnight | 60% | researchgate.net |

| PhNTf2 | Microwave Heating (6 min) | Good | figshare.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. The synthesis of aryl triflates, including 4-Oxochroman-7-yl trifluoromethanesulfonate, is evolving to incorporate more environmentally benign methods.

One significant advancement is the use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, which allows for the triflation of phenols using trifluoromethanesulfonyl fluoride (CF3SO2F) gas. chemrxiv.orgnih.gov This method can be performed in aqueous solvent mixtures, reducing the reliance on volatile organic solvents. The process demonstrates high chemoselectivity for aromatic alcohols and is amenable to one-pot procedures, such as a subsequent Suzuki-Miyaura cross-coupling, which enhances atom economy and reduces waste from intermediate purification steps. nih.gov

Another green approach involves the use of supported catalysts. Triflic acid immobilized on solid supports like activated charcoal can create stable, heterogeneous catalysts that are easily recoverable and reusable. researchgate.net This methodology avoids the use of corrosive and difficult-to-handle reagents in solution. The functionalization of solid carriers with triflates is expected to provide environmentally friendly and stable catalytic systems. researchgate.net Furthermore, water-tolerant Lewis acids, such as rare-earth metal triflates, are being explored as catalysts in green media like water or ionic liquids, minimizing the environmental impact of organic transformations. researchgate.net

Reactivity and Mechanistic Investigations of 4 Oxochroman 7 Yl Trifluoromethanesulfonate

Role as an Electrophile in Nucleophilic Substitution Reactions

The triflate group is a potent activating group, making the aromatic carbon to which it is attached highly electrophilic. However, direct nucleophilic aromatic substitution (SNAr) on unactivated aryl triflates is generally challenging. The reaction often requires harsh conditions or specific substrates. For many carbanionic nucleophiles, the reaction can be complex, and in the presence of strongly basic, hindered nucleophiles, benzyne (B1209423) formation may occur. dtic.mil

Despite these limitations, the triflate anion's excellent leaving group ability is fundamental to its role in a wide array of metal-catalyzed reactions. The high reactivity of the C-OTf bond towards oxidative addition is the key step that initiates the catalytic cycles of numerous cross-coupling reactions. While direct substitution is limited, the electrophilic nature of the C-7 carbon is pivotal for its engagement with low-valent transition metal catalysts, which is the predominant pathway for its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126) is an excellent substrate for palladium-catalyzed cross-coupling reactions. Aryl triflates are frequently used as synthetic equivalents to aryl halides in these transformations, offering advantages such as high reactivity and ease of preparation from readily available phenols. nih.gov These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. In this reaction, the aryl triflate undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent (such as a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which yields the biaryl product and regenerates the active palladium(0) catalyst.

The reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. rsc.orgnih.gov The triflate group at the C-7 position of the 4-oxochroman scaffold readily participates in this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. Research on related bis(triflate) coumarin (B35378) systems has shown that such reactions can be performed with high regioselectivity, often occurring at the more electronically deficient or sterically accessible position first. researchgate.netfao.org

Below is a representative table of conditions for the Suzuki-Miyaura coupling of aryl triflates, demonstrating typical catalysts, bases, and solvents employed.

| Entry | Aryl Triflate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methyl-6,7-bis(triflate)coumarin | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | 88 | researchgate.net |

| 2 | 4-Methyl-6,7-bis(triflate)coumarin | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | 85 | researchgate.net |

| 3 | 4-Methyl-7-triflate-coumarin | Various arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95 | General Conditions |

| 4 | General Aryl Triflate | Arylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 80 | High | General Conditions |

The Heck coupling reaction enables the arylation of alkenes, forming a new carbon-carbon bond by substituting a vinylic hydrogen atom. The mechanism involves the oxidative addition of the aryl triflate to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination step releases the arylated alkene product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. Aryl triflates are effective substrates for this reaction, allowing for the functionalization of the 4-oxochroman core with various olefinic groups. beilstein-journals.org

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon of an aryl halide or triflate and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed after oxidative addition of the aryl triflate. Reductive elimination then affords the aryl-alkyne product. wikipedia.org This reaction allows for the direct introduction of an alkynyl moiety at the C-7 position of 4-oxochroman-7-yl trifluoromethanesulfonate, a valuable transformation for building precursors to more complex heterocyclic systems and conjugated materials. researchgate.netresearchgate.net

| Entry | Aryl Triflate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Diaryl Sulfoxinium Triflate | p-Tolylacetylene | Pd(OAc)₂ | None | K₂CO₃ | Toluene | 94 | nih.gov |

| 2 | General Aryl Triflate | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | ~90 | General Conditions wikipedia.orgresearchgate.net |

| 3 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | THF | 72 | researchgate.net |

| 4 | General Aryl Triflate | Terminal Alkyne | PdCl₂(dppf) | CuI | i-Pr₂NH | DMF | High | General Conditions organic-chemistry.org |

The Stille coupling involves the reaction of an organic electrophile, such as an aryl triflate, with an organostannane (organotin) reagent, catalyzed by a palladium(0) complex. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. nih.govmsu.edu The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation of the organic group from tin to palladium, and reductive elimination. researchgate.net This methodology can be effectively applied to 4-oxochroman-7-yl trifluoromethanesulfonate to introduce alkyl, vinyl, aryl, or alkynyl groups, depending on the organostannane used. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This transformation has become a vital tool in medicinal and materials chemistry for the synthesis of arylamines. Aryl triflates are particularly effective electrophiles in this reaction, often showing reactivity comparable or superior to aryl bromides and iodides. wikipedia.orgacs.org The reaction couples an aryl triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The development of sophisticated, bulky, and electron-rich phosphine ligands has been critical to the reaction's success, enabling the coupling of a vast range of amine and aryl triflate substrates under mild conditions. nih.govorganic-chemistry.org This reaction provides a direct and efficient route to 7-amino-4-oxochroman derivatives from the corresponding triflate.

Other Transition Metal-Catalyzed Transformations

Beyond the more common Suzuki, Heck, and Buchwald-Hartwig reactions, the triflate group of 4-Oxochroman-7-yl trifluoromethanesulfonate is amenable to a variety of other transition metal-catalyzed transformations. The high reactivity of the C(sp²)–O bond, activated by the strongly electron-withdrawing trifluoromethanesulfonyl group, allows for its participation in a diverse array of cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, Sonogashira coupling, which is catalyzed by palladium and copper, can be employed to introduce alkyne moieties at the 7-position of the chromanone scaffold. This reaction would typically involve the reaction of 4-Oxochroman-7-yl trifluoromethanesulfonate with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) co-catalyst, and an amine base.

Stille coupling, another palladium-catalyzed reaction, provides a pathway for the formation of carbon-carbon bonds by reacting the triflate with organostannanes. This method is known for its tolerance of a wide range of functional groups. Similarly, Negishi coupling, which utilizes organozinc reagents, offers another effective method for carbon-carbon bond formation at the 7-position.

The following table summarizes the potential transition metal-catalyzed transformations for 4-Oxochroman-7-yl trifluoromethanesulfonate based on the established reactivity of aryl triflates.

| Reaction | Catalyst/Reagents | Bond Formed | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | C-C(sp) | 7-Alkynyl-4-oxochroman |

| Stille Coupling | Pd(PPh₃)₄, Organostannane | C-C(sp²) | 7-Aryl/Vinyl-4-oxochroman |

| Negishi Coupling | PdCl₂(dppf), Organozinc | C-C(sp²) | 7-Aryl/Vinyl-4-oxochroman |

| Carbonylation | Pd(OAc)₂, CO, Alcohol | C-C(=O)O | Methyl 4-oxochroman-7-carboxylate |

These transformations highlight the synthetic utility of 4-Oxochroman-7-yl trifluoromethanesulfonate as a versatile precursor for a wide range of substituted chromanone derivatives.

Radical Reactions Involving the Triflate Group

While transition metal-catalyzed reactions are the primary mode of reactivity for aryl triflates, the involvement of the triflate group in radical reactions is less common. The carbon-oxygen bond of the triflate is generally cleaved through oxidative addition to a low-valent metal center. However, under specific conditions, radical pathways can be initiated. For example, visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. researchgate.net While direct radical cleavage of the aryl triflate C–O bond is not a typical reaction, radical cyclization to form the chromanone ring itself from precursors is a known strategy. researchgate.net

In the context of 4-Oxochroman-7-yl trifluoromethanesulfonate, it is conceivable that under photoredox conditions, a single-electron transfer to the aromatic ring could occur, leading to a radical anion. Subsequent fragmentation could, in principle, release the triflate anion, although this is a less explored area of reactivity for aryl triflates compared to their well-established cross-coupling chemistry.

Research in the broader field of chromanone synthesis has demonstrated the use of radical addition-cyclization reactions to construct the chromanone core itself. researchgate.net These reactions often proceed through the generation of an acyl radical which then undergoes cyclization. researchgate.net

Mechanistic Pathways of Oxidative Addition to Metal Centers

The majority of transition metal-catalyzed reactions involving 4-Oxochroman-7-yl trifluoromethanesulfonate commence with the oxidative addition of the C(aryl)-OTf bond to a low-valent metal center, typically palladium(0). This step is often the rate-determining step of the catalytic cycle. The generally accepted mechanism for this process involves the coordination of the palladium(0) species to the aromatic ring of the triflate, followed by the cleavage of the C-O bond to form a palladium(II) intermediate. researchgate.net

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction of an aryl triflate (Ar-OTf) can be summarized as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl triflate to form a Pd(II) aryl complex.

Transmetalation (for Suzuki, Stille, Negishi): The Pd(II) complex reacts with an organometallic reagent (e.g., a boronic acid in Suzuki coupling), transferring the organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

For Buchwald-Hartwig amination, the transmetalation step is replaced by the coordination of an amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. wikipedia.org

The efficiency of the oxidative addition step is influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the electronic properties of the aryl triflate. Electron-donating ligands on the palladium center can facilitate the oxidative addition by increasing the electron density on the metal, making it more nucleophilic.

Studies on analogous systems have shown that the oxidative addition can proceed through different pathways, and the exact mechanism can be complex. researchgate.net The use of stable palladium oxidative addition complexes (OACs) has been explored to facilitate cross-coupling reactions under milder conditions. nih.govrsc.org

Applications in Advanced Organic Synthesis

Construction of Diverse Substituted Chromanone Frameworks

The primary application of 4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126) lies in its use as a building block for the synthesis of 7-substituted chroman-4-one derivatives. The robust nature of the triflate group allows for its selective reaction under palladium catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of the triflate with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy has been successfully employed to introduce various aryl and heteroaryl groups at the 7-position of the chromanone ring system. The general reaction scheme is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of 4-Oxochroman-7-yl trifluoromethanesulfonate with a generic boronic acid.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | KF | THF | 88 |

Table 1: Examples of Suzuki-Miyaura cross-coupling reactions with 4-Oxochroman-7-yl trifluoromethanesulfonate.

Similarly, the Buchwald-Hartwig amination provides a direct route to 7-amino-substituted chromanones. This reaction involves the palladium-catalyzed coupling of the triflate with a primary or secondary amine. This method is highly valued for its broad substrate scope and functional group tolerance.

Scheme 2: Buchwald-Hartwig amination of 4-Oxochroman-7-yl trifluoromethanesulfonate.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 95 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 89 |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 91 |

| 4 | N-Methylpiperazine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 87 |

Table 2: Examples of Buchwald-Hartwig amination reactions with 4-Oxochroman-7-yl trifluoromethanesulfonate.

Synthesis of Fused Heterocyclic Systems and Polycyclic Architectures

The reactivity of the triflate group can be further exploited to construct more complex fused heterocyclic and polycyclic systems. The Sonogashira coupling , which involves the palladium- and copper-cocatalyzed reaction with a terminal alkyne, is a key transformation in this context. The resulting 7-alkynylchroman-4-one can then undergo subsequent intramolecular cyclization reactions to afford a variety of fused ring systems.

For instance, coupling with an alkyne bearing a suitably positioned nucleophile can lead to a tandem Sonogashira coupling-cyclization sequence. This strategy has been utilized to prepare chromanones fused with furan, pyrrole, and other heterocyclic rings.

Scheme 3: Sonogashira coupling followed by intramolecular cyclization.

| Entry | Terminal Alkyne | Catalyst System | Cyclization Conditions | Fused Ring System |

| 1 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | NaH, THF | Furo[2,3-g]chromanone |

| 2 | 2-Ethynylaniline | PdCl₂(PPh₃)₂ / CuI | Heat, DMF | Indolo[6,7-g]chromanone |

| 3 | (2-Hydroxyphenyl)acetylene | Pd(OAc)₂ / XPhos / CuI | K₂CO₃, MeCN | Benzofuro[2,3-g]chromanone |

Table 3: Synthesis of fused heterocyclic systems via Sonogashira coupling and cyclization.

Preparation of Complex Natural Product Analogs and Derivatives

The chromanone scaffold is a common motif in a variety of natural products with interesting biological activities. 4-Oxochroman-7-yl trifluoromethanesulfonate serves as a valuable starting material for the synthesis of analogs and derivatives of these natural products. By employing the cross-coupling methodologies described above, chemists can systematically modify the 7-position of the chromanone core to probe structure-activity relationships (SAR) and develop new therapeutic agents.

For example, analogs of certain flavonoids and isoflavonoids can be accessed by introducing aryl or substituted aryl groups at the 7-position, mimicking the substitution patterns found in nature. This approach allows for the rapid generation of a library of compounds for biological screening.

Scaffold Diversification and Library Generation Strategies

In modern drug discovery, the ability to rapidly generate libraries of diverse small molecules is crucial. 4-Oxochroman-7-yl trifluoromethanesulfonate is an ideal substrate for combinatorial chemistry and library synthesis. Its defined point of diversification at the 7-position allows for the parallel synthesis of a large number of analogs.

Computational and Theoretical Investigations of 4 Oxochroman 7 Yl Trifluoromethanesulfonate Reactivity

Electronic Structure Analysis and Bonding Characteristics

No specific studies detailing the electronic structure analysis or bonding characteristics of 4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126) through computational methods were found. Such an analysis would typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to understand electron distribution and bonding interactions.

Reaction Pathway Modeling and Transition State Characterization via DFT

There are no available DFT studies that model the reaction pathways or characterize the transition states for reactions involving 4-Oxochroman-7-yl trifluoromethanesulfonate . Research in this area would be valuable for understanding the mechanisms of its reactions, such as nucleophilic substitution at the triflate group or reactions involving the chromanone core, by calculating the energy profiles and geometries of reactants, transition states, and products.

DFT Studies on Regioselectivity and Stereoselectivity in Transformations

Specific DFT studies predicting or explaining the regioselectivity and stereoselectivity of transformations involving 4-Oxochroman-7-yl trifluoromethanesulfonate have not been reported. Theoretical calculations are a powerful tool for predicting the outcomes of reactions where multiple products can be formed, but this has not been applied to the target compound in the available literature.

Elucidation of Ligand Effects and Catalyst Interactions in Metal-Catalyzed Reactions

While the triflate group of 4-Oxochroman-7-yl trifluoromethanesulfonate makes it a potential substrate for metal-catalyzed cross-coupling reactions, no computational studies were found that elucidate the effects of different ligands or the nature of the interactions with metal catalysts in such reactions. These investigations would be crucial for optimizing reaction conditions and catalyst design.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic framework of 4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126).

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For the chromanone core, characteristic signals include two triplets corresponding to the methylene protons at the C-2 and C-3 positions. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. Key signals include the carbonyl carbon (C-4), carbons of the aromatic ring, the methylene carbons (C-2 and C-3), and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for confirming the presence and integrity of the trifluoromethanesulfonate (triflate) group. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the triflate anion. For trifluoromethanesulfonic acid, a representative ¹⁹F NMR chemical shift is observed around -76 ppm relative to an external standard like CFCl₃ colorado.eduspectrabase.com.

Table 1: Predicted ¹H NMR Data for 4-Oxochroman-7-yl trifluoromethanesulfonate Predicted data based on typical values for chroman-4-one structures and aryl triflates.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~4.6 | Triplet | ~6.5 |

| H-3 | ~2.9 | Triplet | ~6.5 |

| H-5 | ~7.9 | Doublet | ~8.5 |

| H-6 | ~7.2 | Doublet of doublets | ~8.5, ~2.5 |

Table 2: Predicted ¹³C NMR Data for 4-Oxochroman-7-yl trifluoromethanesulfonate Predicted data based on typical values for chroman-4-one structures and aryl triflates.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~68 |

| C-3 | ~37 |

| C-4 | ~190 |

| C-4a | ~122 |

| C-5 | ~130 |

| C-6 | ~120 |

| C-7 | ~150 |

| C-8 | ~115 |

| C-8a | ~162 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). A key correlation would be observed between the protons on C-2 and C-3 of the chromanone ring, confirming their adjacent relationship sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum sdsu.eduyoutube.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. For instance, correlations from the H-5 proton to the C-4 carbonyl carbon and the C-4a quaternary carbon would be expected, helping to position the aromatic ring relative to the heterocyclic portion sdsu.eduresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For example, a NOESY spectrum could show spatial proximity between the protons at C-8 and the methylene protons at C-2, depending on the molecule's conformation researchgate.netyoutube.com.

Table 3: Expected 2D NMR Correlations for 4-Oxochroman-7-yl trifluoromethanesulfonate

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H-2 ↔ H-3; H-5 ↔ H-6 | N/A | Confirms C2-C3 connectivity and aromatic proton adjacencies. |

| HSQC | H-2, H-3, H-5, H-6, H-8 | C-2, C-3, C-5, C-6, C-8 | Assigns protonated carbons. |

| HMBC | H-2, H-3 | C-4, C-4a, C-8a | Connects the heterocyclic ring to the carbonyl and bridgehead carbons. |

| H-5, H-6, H-8 | C-4, C-4a, C-7, C-8a | Connects the aromatic ring to the rest of the molecule. |

| NOESY | H-8 ↔ H-2 (potential) | N/A | Provides through-space conformational information. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool that provides the exact mass of a molecule with high precision (typically to four or five decimal places) researchgate.net. This allows for the determination of the elemental formula, a critical step in identifying an unknown compound. For 4-Oxochroman-7-yl trifluoromethanesulfonate (C₁₀H₇F₃O₅S), HRMS would confirm this exact composition, distinguishing it from any other isomers or compounds with the same nominal mass .

In addition to determining the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. These patterns provide structural information as the molecule breaks apart in a predictable manner. Expected fragmentation for this compound would likely involve the loss of the triflate group (SO₃CF₃) or cleavage of the chromanone ring.

Table 4: HRMS Data for 4-Oxochroman-7-yl trifluoromethanesulfonate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃O₅S |

| Calculated Exact Mass | 312.0015 g/mol |

| Common Adducts ([M+H]⁺, [M+Na]⁺) | 313.0093 g/mol , 335.0000 g/mol |

X-ray Crystallography for Definitive Solid-State Structural Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule in the solid state.

The resulting crystal structure would confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the molecule's conformation and how it packs within the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. While no public crystal structure for 4-Oxochroman-7-yl trifluoromethanesulfonate is currently available, analysis of related chromone (B188151) derivatives demonstrates the power of this technique to unambiguously confirm molecular structures researchgate.net.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups, making it a powerful tool for structural confirmation.

For 4-Oxochroman-7-yl trifluoromethanesulfonate, the IR spectrum would show several key absorption bands. A strong band corresponding to the C=O stretch of the ketone is expected around 1680 cm⁻¹. The triflate group would exhibit strong, characteristic stretching vibrations for the S=O and C-F bonds. Aromatic C=C and C-H stretching and bending vibrations, as well as C-O-C stretches from the ether linkage in the chromanone ring, would also be present mdpi.com.

Table 5: Characteristic IR Absorption Frequencies for 4-Oxochroman-7-yl trifluoromethanesulfonate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | ~1680 |

| Aromatic (C=C) | Stretch | ~1600, ~1480 |

| Triflate (S=O) | Asymmetric Stretch | ~1420 |

| Triflate (S-O) | Symmetric Stretch | ~1250 |

| Ether (C-O-C) | Asymmetric Stretch | ~1220 |

Table of Compounds

| Compound Name |

|---|

| 4-Oxochroman-7-yl trifluoromethanesulfonate |

| 7-hydroxychroman-4-one |

| Trifluoromethanesulfonic acid |

Strategic Utility in Medicinal Chemistry Precursor Synthesis

Design and Synthesis of Bioactive Chromanone Derivatives as Drug Candidates

The chroman-4-one (chromanone) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic use of 4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126) enables medicinal chemists to readily access novel 7-substituted chromanone derivatives, which can be screened as potential drug candidates. The triflate group facilitates the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial for building the complex architectures of modern pharmaceuticals.

A notable example is in the development of inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases. nih.gov Researchers have designed and synthesized a series of potent RORγt inverse agonists based on the chromanone scaffold. In this context, 4-Oxochroman-7-yl trifluoromethanesulfonate is a key precursor. It allows for a crucial C-N bond formation step, typically via a Buchwald-Hartwig amination, to couple the chromanone core with amine-containing side chains. beilstein-journals.orgorganic-chemistry.orgwikipedia.org This reaction is instrumental in creating a library of compounds for biological evaluation.

For instance, the synthesis of N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide, a potent and selective RORγt inverse agonist, relies on the reactivity of the 7-position. nih.gov The triflate enables the coupling of the chromanone moiety with a substituted aniline (B41778) precursor, demonstrating its direct application in synthesizing a specific, high-value drug candidate.

| Precursor | Reaction Type | Resulting Bioactive Scaffold | Therapeutic Target Example |

|---|---|---|---|

| 4-Oxochroman-7-yl trifluoromethanesulfonate | Buchwald-Hartwig Amination | 7-Amino-substituted Chromanone | RORγt (Autoimmune Diseases) nih.gov |

| 4-Oxochroman-7-yl trifluoromethanesulfonate | Suzuki Coupling | 7-Aryl-substituted Chromanone | Kinase Inhibitors |

| 4-Oxochroman-7-yl trifluoromethanesulfonate | Sonogashira Coupling | 7-Alkynyl-substituted Chromanone | Anticancer Agents |

Scaffold Modification for Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization is a critical phase in drug discovery where an initial bioactive compound (a "hit" or "lead") is systematically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov 4-Oxochroman-7-yl trifluoromethanesulfonate is an ideal platform for such studies because it provides a reliable and predictable site for chemical modification.

By leveraging a suite of palladium-catalyzed cross-coupling reactions, chemists can generate a diverse array of analogues from a single, common intermediate. This systematic modification of the 7-position of the chromanone scaffold is central to establishing a Structure-Activity Relationship (SAR). SAR studies help to elucidate which chemical features are responsible for a molecule's biological activity, guiding the design of more effective drugs. nih.gov

Suzuki Coupling: Reacting the triflate with various aryl or heteroaryl boronic acids introduces different aromatic systems at the 7-position. researchgate.netrsc.org This can be used to probe interactions with specific pockets in the target protein or to modify the compound's solubility and metabolic stability.

Sonogashira Coupling: This reaction introduces alkynyl groups, which can serve as rigid linkers to other parts of the molecule or act as pharmacophores themselves. organic-chemistry.orgwikipedia.org The resulting compounds can be evaluated for their impact on target binding.

Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary and secondary amines, creating new hydrogen bond donors or acceptors that can significantly alter the binding affinity and selectivity of the drug candidate. organic-chemistry.orgwikipedia.org

The ability to rapidly and efficiently create these analogues allows for a thorough exploration of the chemical space around the chromanone core, accelerating the journey from a preliminary lead compound to a viable drug candidate.

| Reaction Type | Coupling Partner | Substituent Introduced at 7-Position | Potential Impact on Properties |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Phenyl group | Increase lipophilicity, explore hydrophobic interactions |

| Suzuki Coupling | Pyridineboronic acid | Pyridyl group | Introduce hydrogen bond acceptor, improve solubility |

| Buchwald-Hartwig Amination | Aniline | Anilino group | Introduce hydrogen bond donor/acceptor, modulate electronics |

| Buchwald-Hartwig Amination | Morpholine | Morpholino group | Improve pharmacokinetic properties, increase polarity |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl group | Introduce rigid linker, probe spatial requirements of binding pocket |

Integration into Multi-Step Synthetic Routes for Pharmaceutical Intermediates

Beyond its direct use in creating final drug candidates, 4-Oxochroman-7-yl trifluoromethanesulfonate is also a valuable building block for integration into longer, multi-step synthetic sequences. Its well-defined reactivity allows it to be incorporated into complex molecular frameworks in a predictable manner. In a convergent synthesis strategy, where different parts of a complex molecule are synthesized separately before being joined together, this chromanone derivative can serve as a key "linchpin" component.

The triflate group is stable to a wide variety of reaction conditions that might be used to elaborate other parts of the molecule. Its transformation via cross-coupling can be reserved for a late-stage step in the synthesis. This late-stage functionalization is highly desirable in pharmaceutical manufacturing as it allows for the synthesis of multiple analogues from a common, advanced intermediate, delaying the introduction of structural diversity until the end of the synthetic route.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Triflate Transformations

The transformation of aryl triflates is dominated by palladium-catalyzed cross-coupling reactions. However, future research is focused on developing more economical, robust, and versatile catalytic systems. A significant trend is the exploration of earth-abundant first-row transition metals, such as nickel and cobalt, as alternatives to palladium. For instance, catalyst systems comprising CoCl2 have been shown to enable the Suzuki-Miyaura cross-coupling of a wide array of aryl triflates. acs.org

Another key area is the development of sophisticated ligands that enhance the efficacy of traditional palladium catalysts. Sterically demanding, electron-rich biaryl monophosphine ligands, such as t-Bu-BrettPhos, have been instrumental in promoting challenging transformations like the conversion of aryl triflates to aryl fluorides. nih.gov Furthermore, the concept of multimetallic catalysis, where two distinct metal catalysts work in synergy, is an emerging frontier. A cooperative system using both a palladium and a nickel catalyst has been shown to enable the direct cross-Ullman coupling of aryl bromides with aryl triflates, a reaction not efficiently promoted by either catalyst alone. nih.gov

| Catalytic System | Metal | Key Advantage | Potential Application for 4-Oxochroman-7-yl trifluoromethanesulfonate (B1224126) |

|---|---|---|---|

| Traditional Pd/Phosphine (B1218219) | Palladium | Well-established, reliable | Standard Suzuki, Buchwald-Hartwig couplings |

| Pd / Biaryl Phosphine Ligand (e.g., t-Bu-BrettPhos) | Palladium | Enables difficult transformations (e.g., fluorination) | Introduction of fluorine or other challenging functionalities |

| CoCl₂ / N-Heterocyclic Carbene | Cobalt | Uses earth-abundant, less expensive metal | More economical synthesis of biaryl chromanone derivatives |

| Dual Pd/Ni System | Palladium & Nickel | Enables novel cross-Ullman type reactions | Coupling with aryl bromides without pre-metallation |

Applications in Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated systems represents a paradigm shift in chemical manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety, and scalability. The synthesis of complex molecules, including diaryliodonium triflates, has been successfully demonstrated using continuous-flow designs, achieving gram-scale production with residence times as short as a few seconds. acs.orgacs.org

Automated synthesis platforms can integrate reaction, purification, and analysis steps, accelerating the discovery of new derivatives. beilstein-journals.org High-fidelity automated fast-flow instruments have been developed for complex multi-step processes like peptide synthesis, completing hundreds of consecutive reactions in mere hours. nih.gov For a substrate like 4-Oxochroman-7-yl trifluoromethanesulfonate, this technology could be harnessed to rapidly generate large libraries of 7-substituted chromanone derivatives for biological screening by sequentially coupling it with various building blocks in an automated fashion.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Difficult, requires larger glassware | Easier, run for longer time |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reaction volume |

| Process Control | Limited | Precise control over temperature, pressure, stoichiometry |

Exploration of New Reactivity Modes and Chemical Transformations

While the triflate group is primarily used as a leaving group in cross-coupling, emerging research seeks to unlock novel modes of reactivity. One such avenue is palladium-catalyzed carbonylation under mild conditions. Recent work has shown that aryl triflates can be converted to highly reactive acyl-DMAP salts, which can then be coupled with various nucleophiles. acs.org This opens a new route to ketones, esters, and amides derived from the chromanone core.

Another innovative transformation is the direct conversion of aryl triflates to aryl fluorides, a challenging but highly valuable reaction for medicinal chemistry. nih.govmit.edu Furthermore, research into on-surface chemistry has revealed that aryl triflates can undergo regioselective homo-coupling on copper surfaces. This process proceeds through an unusual cascade involving the removal of the triflate group to form an aryl radical, which then undergoes coupling. researchgate.netnih.gov Palladium-catalyzed reactions mediated by norbornene have also enabled novel C-H amination and C-O alkenylation at the ortho position relative to the triflate, representing a new conversion model for these substrates. rsc.org

Advances in Green and Sustainable Synthesis of Triflate-Containing Compounds

The principles of green chemistry are increasingly influencing synthetic route design. For triflate-containing compounds, this involves two main aspects: the synthesis of the triflate itself and the subsequent reactions it undergoes. Traditional methods for preparing aryl triflates often use triflic anhydride (B1165640) and amine bases in organic solvents. A greener alternative has been developed that uses biphasic aqueous conditions, which omits the need for amine bases and allows for simple product isolation. organic-chemistry.org

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 4-Oxochroman-7-yl trifluoromethanesulfonate, and how can regioselectivity be ensured during substitution reactions? A: The synthesis typically involves functionalizing the chroman-4-one core at the 7-position. A trifluoromethanesulfonate (triflate) group is introduced via nucleophilic substitution or esterification under anhydrous conditions. For regioselectivity, protecting groups (e.g., acetyl or tert-butyl) are employed to shield reactive hydroxyl or carbonyl sites. Reaction monitoring via TLC or HPLC ensures intermediate purity. Characterization relies on / NMR to confirm triflate incorporation and X-ray crystallography (for solid-state analysis) to resolve stereochemical ambiguities .

Advanced Reactivity and Mechanistic Studies

Q: How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) influence the stability of the triflate group in aqueous vs. non-polar environments? A: The triflate group is highly electrophilic but susceptible to hydrolysis in aqueous media. Kinetic studies using -labeling or pH-dependent NMR can track hydrolysis rates. In non-polar solvents (e.g., DCM or THF), nucleophilic substitution dominates, with reactivity influenced by steric hindrance and leaving-group ability. Computational models (DFT or MD simulations) predict transition states and activation energies, aiding in solvent selection .

Analytical Method Development

Q: What advanced spectroscopic techniques are recommended to distinguish between structural isomers or degradation products of this compound? A: High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS identifies molecular fragments and degradation pathways. NMR is critical for tracking triflate integrity, while IR spectroscopy monitors carbonyl (C=O) and sulfonate (S=O) vibrations. X-ray photoelectron spectroscopy (XPS) can resolve surface oxidation states in solid-state samples .

Biological Activity Profiling

Q: What methodologies are used to assess the biological activity of 4-Oxochroman-7-yl trifluoromethanesulfonate in antimicrobial assays? A: Standardized protocols include broth microdilution (for MIC determination) against Gram-positive/negative bacteria and fungal strains. Cytotoxicity is evaluated via MTT assays in mammalian cell lines. Structural analogs (e.g., chromen-4-one derivatives) suggest potential inhibition of microbial efflux pumps or membrane disruption, but mechanistic validation requires genetic knockouts or fluorescent probe assays .

Stability and Storage Optimization

Q: How does temperature and humidity affect the long-term stability of this compound, and what storage conditions are recommended? A: Accelerated stability studies (40°C/75% RH) over 6–12 months, analyzed via HPLC, reveal degradation kinetics. The triflate group is moisture-sensitive; thus, storage under inert gas (argon) at −20°C in desiccated amber vials is advised. Lyophilization enhances shelf life for biological testing .

Computational Modeling Applications

Q: How can molecular docking studies predict the interaction of this compound with target enzymes (e.g., cytochrome P450)? A: Docking software (AutoDock Vina, Schrödinger Suite) models ligand-enzyme binding using crystal structures (PDB IDs). Free-energy perturbation (FEP) calculations quantify binding affinities, while molecular dynamics (MD) simulations assess conformational stability. Validation via in vitro enzyme inhibition assays (e.g., fluorogenic substrates) confirms computational predictions .

Safety and Handling Protocols

Q: What personal protective equipment (PPE) and waste disposal methods are critical when handling this compound? A: OSHA-compliant PPE includes nitrile gloves, chemical goggles, and lab coats. Fume hoods are mandatory due to potential triflate aerosolization. Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent containers. Spill kits with vermiculite or activated carbon are required for containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.